molecular formula C12H12N4O B2966826 N-(2-{5H-pyrrolo[2,3-b]pyrazin-7-yl}ethyl)but-2-ynamide CAS No. 2411291-25-1

N-(2-{5H-pyrrolo[2,3-b]pyrazin-7-yl}ethyl)but-2-ynamide

Cat. No.: B2966826
CAS No.: 2411291-25-1
M. Wt: 228.255
InChI Key: ZOIJEHZNIDUTTN-UHFFFAOYSA-N
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Description

N-(2-{5H-pyrrolo[2,3-b]pyrazin-7-yl}ethyl)but-2-ynamide is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. Compounds with this scaffold have exhibited various biological activities, making them significant in medicinal chemistry research .

Preparation Methods

Chemical Reactions Analysis

N-(2-{5H-pyrrolo[2,3-b]pyrazin-7-yl}ethyl)but-2-ynamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-{5H-pyrrolo[2,3-b]pyrazin-7-yl}ethyl)but-2-ynamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Medicine: This compound has shown potential in developing new drugs for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-{5H-pyrrolo[2,3-b]pyrazin-7-yl}ethyl)but-2-ynamide involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity, which plays a crucial role in cell signaling pathways. This inhibition can lead to the suppression of tumor growth and the modulation of immune responses .

Comparison with Similar Compounds

N-(2-{5H-pyrrolo[2,3-b]pyrazin-7-yl}ethyl)but-2-ynamide is unique due to its specific structure and biological activity. Similar compounds include:

The uniqueness of this compound lies in its specific inhibition of kinases, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

N-[2-(5H-pyrrolo[2,3-b]pyrazin-7-yl)ethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c1-2-3-10(17)13-5-4-9-8-16-12-11(9)14-6-7-15-12/h6-8H,4-5H2,1H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIJEHZNIDUTTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCC1=CNC2=NC=CN=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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